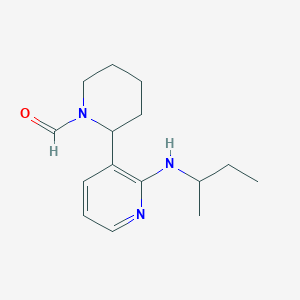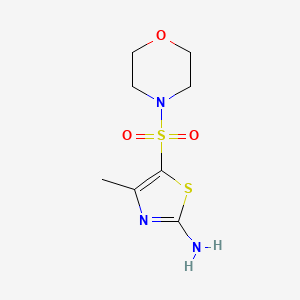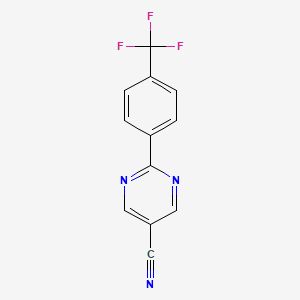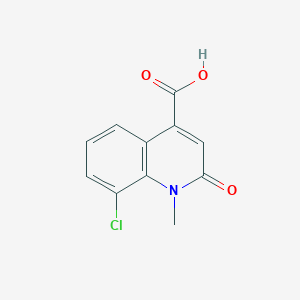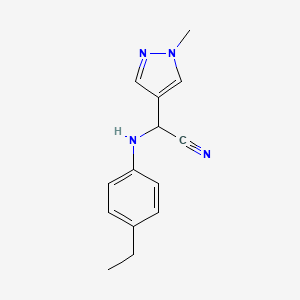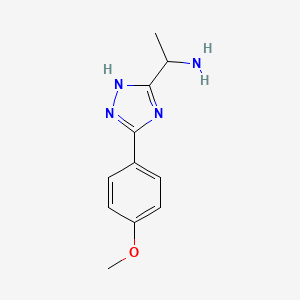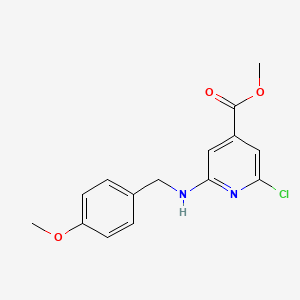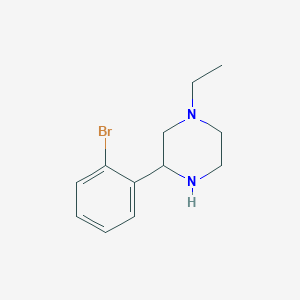
5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a benzyloxy group attached to the pyrimidine ring and a dimethylpyrrole moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyrimidine ring.
Attachment of the Dimethylpyrrole Moiety: The dimethylpyrrole moiety can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts and reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the benzyloxy group, resulting in the formation of reduced pyrimidine derivatives or benzyl alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic reagents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Reduced pyrimidine derivatives, benzyl alcohol.
Substitution: Various substituted pyrimidine and benzyloxy derivatives.
Applications De Recherche Scientifique
5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: Its reactivity can be attributed to the presence of electron-donating and electron-withdrawing groups, which influence its behavior in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Benzyloxy)-2-(1H-pyrrol-1-yl)pyrimidine: Lacks the dimethyl groups on the pyrrole ring.
5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazole: Contains a thiazole ring instead of a pyrimidine ring.
5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzene: Contains a benzene ring instead of a pyrimidine ring.
Uniqueness
5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is unique due to the combination of the benzyloxy group and the dimethylpyrrole moiety attached to the pyrimidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C17H17N3O |
|---|---|
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
2-(2,5-dimethylpyrrol-1-yl)-5-phenylmethoxypyrimidine |
InChI |
InChI=1S/C17H17N3O/c1-13-8-9-14(2)20(13)17-18-10-16(11-19-17)21-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Clé InChI |
XWBBRWCBORRXKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=NC=C(C=N2)OCC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



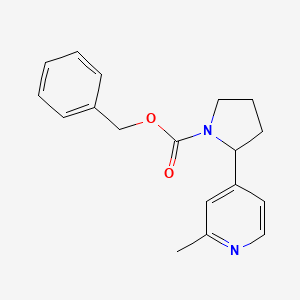
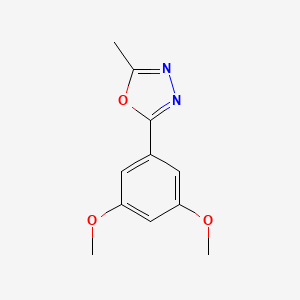
![(NZ)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine](/img/structure/B15059545.png)
